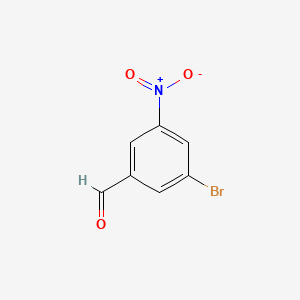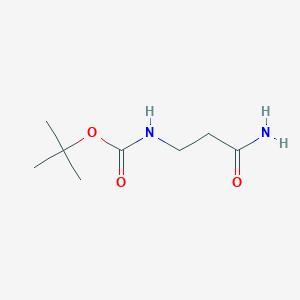
3-Bromo-5-nitrobenzaldehyde
Vue d'ensemble
Description
3-Bromo-5-nitrobenzaldehyde is a useful research compound. Its molecular formula is C7H4BrNO3 and its molecular weight is 230.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of Novel Chelating Ligands
3-Bromo-5-nitrobenzaldehyde is utilized in the synthesis of bidentate and tridentate 6-bromoquinoline derivatives through the Friedländer condensation. These derivatives demonstrate high emission quantum yields, indicating potential applications in optical properties research (Hu, Zhang, & Thummel, 2003).
Development of Schiff Base Ionophore
A Schiff base ionophore synthesized using derivatives of this compound has been employed for the preconcentration of trace amounts of copper(II) ions in water samples. This method facilitates the detection of copper using flame atomic absorption spectrometry, showcasing its importance in environmental monitoring (Fathi & Yaftian, 2009).
Exploration in Organic Synthesis
This compound plays a significant role in organic synthesis. For instance, it's used in the stereoselective synthesis of 2-aminobenzylidene derivatives, highlighting its versatility in the creation of diverse organic compounds (Xu et al., 2014).
Safety and Hazards
3-Bromo-5-nitrobenzaldehyde is classified as harmful if swallowed . It can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . It may also cause respiratory irritation . Safety measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice/attention if irritation persists .
Mécanisme D'action
Target of Action
Aldehydes and ketones, such as 3-bromo-5-nitrobenzaldehyde, are known to react with nucleophiles . The nucleophile could be a biological molecule in the body, such as a protein or enzyme, that has a region of negative charge or lone pair electrons.
Mode of Action
This compound, being an aldehyde, can undergo nucleophilic addition reactions . In these reactions, a nucleophile, such as nitrogen in hydroxylamine or hydrazine, attacks the partially positive carbon of the carbonyl group in the aldehyde . This results in the formation of an intermediate that can further react to form products like oximes or hydrazones .
Biochemical Pathways
For instance, if the nucleophile is a part of a biological molecule, the formation of an oxime or hydrazone could alter the function of that molecule, thereby affecting the biochemical pathway it is involved in .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and the biochemical pathways it affects. As mentioned, the compound could potentially form oximes or hydrazones with biological molecules, which could alter their function . This could lead to various cellular effects, depending on the roles of the affected molecules.
Analyse Biochimique
Biochemical Properties
3-Bromo-5-nitrobenzaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of selective activators of cardiac myosin . It interacts with various enzymes and proteins, including those involved in oxidative stress responses and cellular signaling pathways. The compound’s nitro group can undergo reduction reactions, leading to the formation of reactive intermediates that can interact with biomolecules such as proteins and nucleic acids .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can induce oxidative stress in cells, leading to changes in the expression of genes involved in antioxidant defense mechanisms . Additionally, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules through its nitro and aldehyde functional groups. The compound can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to enzyme inhibition or activation . For instance, the nitro group can undergo reduction to form reactive intermediates that can modify cysteine residues on proteins, affecting their function . Additionally, the aldehyde group can react with amino groups on proteins, forming Schiff bases that can alter protein activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under inert gas conditions but can degrade when exposed to air and light . Long-term exposure to this compound in in vitro and in vivo studies has shown that it can lead to sustained oxidative stress and changes in cellular function . These effects are time-dependent and can vary based on the concentration and duration of exposure .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound can induce mild oxidative stress and modulate gene expression without causing significant toxicity . At high doses, this compound can cause severe oxidative damage, leading to cell death and tissue injury . Threshold effects have been observed, where a certain dosage level must be reached before significant biochemical and cellular changes occur .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to oxidative stress and detoxification . The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates that can interact with cellular biomolecules . These interactions can affect metabolic flux and alter the levels of key metabolites in cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound can be taken up by cells via passive diffusion or active transport mechanisms . Once inside the cell, this compound can localize to specific cellular compartments, such as the cytoplasm and nucleus, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components . The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound can accumulate in the mitochondria, where it can induce oxidative stress and affect mitochondrial function .
Propriétés
IUPAC Name |
3-bromo-5-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO3/c8-6-1-5(4-10)2-7(3-6)9(11)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUDCOMBHRXKPIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90587759 | |
| Record name | 3-Bromo-5-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90587759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
355134-13-3 | |
| Record name | 3-Bromo-5-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90587759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-5-nitrobenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B1283633.png)




![2-[(4-Methylbenzyl)thio]ethanol](/img/structure/B1283656.png)


